An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Halogenated Pyridines
In the intricate world of medicinal chemistry and organic synthesis, halogenated pyridines serve as foundational scaffolds for constructing complex, biologically active molecules. Their unique electronic properties and versatile reactivity make them indispensable building blocks. This guide focuses on a specific, highly functionalized intermediate: 4-Bromo-5-chloro-2-methylpyridine . With the Chemical Abstracts Service (CAS) number 1211529-34-8 , this compound offers a distinct substitution pattern that presents both unique challenges and synthetic opportunities.
It is crucial to distinguish this molecule from its isomers, as the precise placement of the bromo, chloro, and methyl groups dictates its reactivity and subsequent application. Isomers such as 5-Bromo-2-chloro-4-methylpyridine (CAS: 778611-64-6) or 2-Bromo-5-chloro-4-methylpyridine (CAS: 885267-40-3) possess different electronic and steric environments, leading to divergent synthetic pathways and final products.[1] This guide is dedicated exclusively to the technical details surrounding the 4-bromo, 5-chloro, 2-methyl substituted pyridine.
Core Compound Identification and Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1211529-34-8 | |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, 2-8°C | |
| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |
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¹H NMR: The spectrum would show two distinct aromatic protons in the pyridine ring and a singlet for the methyl group protons.
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¹³C NMR: Six distinct carbon signals would be expected, corresponding to the five carbons of the pyridine ring and the one methyl carbon.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis Strategies: A Mechanistic Perspective
The synthesis of polysubstituted pyridines like 4-Bromo-5-chloro-2-methylpyridine requires careful regiochemical control. While a specific, published large-scale synthesis for this isomer is not prevalent, a logical and industrially viable approach can be extrapolated from established pyridine chemistry, often starting from more common precursors. A preferred route involves a multi-step sequence that precisely installs each substituent.[2]
A plausible synthetic pathway would commence with a pre-substituted pyridine, followed by sequential halogenation and/or functional group manipulation. For instance, a common strategy for similar compounds involves the Sandmeyer reaction to introduce a chloro group from an amino precursor.[2]
Caption: Plausible synthetic workflow for 4-Bromo-5-chloro-2-methylpyridine.
Experimental Protocol: A Representative Synthesis
This protocol is a representative, logical pathway. Researchers must optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Regioselective Chlorination
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Rationale: Introduce the chlorine atom ortho to the activating amino group.
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Procedure: Dissolve 2-amino-4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane). Cool the solution to 0°C.
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Slowly add N-chlorosuccinimide (NCS) portion-wise while monitoring the internal temperature.
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Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.
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Work-up involves washing with an aqueous basic solution (e.g., NaHCO₃), followed by extraction, drying of the organic phase, and solvent removal to yield 2-amino-5-chloro-4-methylpyridine.
Step 2: Diazotization and Sandmeyer Bromination
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Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[2]
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Procedure: Suspend the 2-amino-5-chloro-4-methylpyridine intermediate in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5°C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature strictly below 5°C to ensure the stability of the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.
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After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60°C) to drive the reaction to completion.
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Cool the reaction mixture, basify with a strong base (e.g., NaOH), and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purify the crude product via column chromatography to obtain pure 4-Bromo-5-chloro-2-methylpyridine.
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromo-5-chloro-2-methylpyridine is derived from the differential reactivity of its two halogen substituents. The bromine at the 4-position is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) than the chlorine at the 5-position. This allows for selective functionalization.
Caption: Selective cross-coupling reactions at the C-4 position.
This selective reactivity makes the compound a valuable intermediate in the synthesis of:
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Pharmaceutical Ingredients: Halogenated pyridines are core structures in many drugs. This compound can serve as a building block for kinase inhibitors in oncology, anti-inflammatory agents, and compounds targeting central nervous system disorders.[3][4] The ability to introduce an aryl or amino group at the 4-position while retaining the 5-chloro substituent for potential later-stage modification is a key strategic advantage.
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Agrochemicals: The pyridine scaffold is prevalent in modern herbicides and pesticides. The specific substitution pattern can be used to develop new agrochemicals with improved efficacy and environmental profiles.[4]
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Materials Science: Pyridine derivatives are used in the creation of specialized polymers and organic electronic materials.[3][4]
Safety and Handling
As a halogenated organic compound, 4-Bromo-5-chloro-2-methylpyridine must be handled with appropriate care in a laboratory setting.
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Codes: P261, P305+P351+P338
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
Conclusion
4-Bromo-5-chloro-2-methylpyridine (CAS: 1211529-34-8) is a highly valuable, albeit specific, building block for advanced organic synthesis. Its true potential is unlocked through a deep understanding of its isomeric purity, its controlled synthesis, and the differential reactivity of its halogen substituents. For researchers in drug discovery and materials science, this compound offers a versatile platform for creating novel molecular architectures with significant biological or material applications. The synthetic strategies and reactivity patterns discussed herein provide a foundational framework for leveraging this potent intermediate in next-generation chemical innovation.
References
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LookChem. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
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PubChem. 2-Bromo-5-chloro-4-methylpyridine. [Link]
